molecular formula C15H10ClNO4 B15182718 alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol CAS No. 117238-53-6

alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol

Cat. No.: B15182718
CAS No.: 117238-53-6
M. Wt: 303.69 g/mol
InChI Key: IHILOURZFGSZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring substituted with a chlorophenyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorophenyl and nitro groups can be achieved through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • Alpha-(4-Chlorophenyl)-6-nitro-2-benzofuranmethanol
  • 2-Bromo-4-chlorobenzaldehyde
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

117238-53-6

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

(4-chlorophenyl)-(6-nitro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C15H10ClNO4/c16-11-4-1-9(2-5-11)15(18)14-7-10-3-6-12(17(19)20)8-13(10)21-14/h1-8,15,18H

InChI Key

IHILOURZFGSZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=C(O2)C=C(C=C3)[N+](=O)[O-])O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.